N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide
Description
N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes an acetamidophenyl group, an ethylamino group, and a propan-2-ylsulfanyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-5-20(10-11-23-13(2)3)12-17(22)19-16-8-6-15(7-9-16)18-14(4)21/h6-9,13H,5,10-12H2,1-4H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGGNRWIKPXABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCSC(C)C)CC(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Acetylation of 4-aminophenol: The initial step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Formation of the ethylamino intermediate: The next step involves the reaction of 4-acetamidophenol with ethyl bromoacetate to form an ethylamino intermediate. This reaction is typically conducted in an organic solvent like ethanol, under reflux conditions.
Introduction of the propan-2-ylsulfanyl group: The final step involves the nucleophilic substitution of the ethylamino intermediate with 2-propan-2-ylsulfanylethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.
Biology: It can be used as a probe to study biological pathways involving sulfanyl and acetamidophenyl groups.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the acetamidophenyl group suggests potential interactions with proteins through hydrogen bonding or hydrophobic interactions, while the sulfanyl group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-[ethyl(2-methylsulfanylethyl)amino]acetamide: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
N-(4-acetamidophenyl)-2-[ethyl(2-ethylsulfanylethyl)amino]acetamide: Similar structure but with an ethylsulfanyl group.
Uniqueness
N-(4-acetamidophenyl)-2-[ethyl(2-propan-2-ylsulfanylethyl)amino]acetamide is unique due to the presence of the propan-2-ylsulfanyl group, which may impart distinct steric and electronic properties, potentially leading to unique biological activities or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
